Guanosine, 2'-deoxy-1-methyl-
Overview
Description
Guanosine, 2’-deoxy-1-methyl- is a modified nucleoside, which is a structural component of nucleic acids such as DNA and RNA. This compound is characterized by the presence of a methyl group at the 1-position and the absence of a hydroxyl group at the 2’-position of the ribose sugar. These modifications can significantly alter the chemical and biological properties of the nucleoside, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine, 2’-deoxy-1-methyl- typically involves the methylation of guanosine followed by the removal of the hydroxyl group at the 2’-position. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the methyl group. The deoxygenation at the 2’-position can be achieved using reagents like tributyltin hydride in the presence of a radical initiator .
Industrial Production Methods: Industrial production of Guanosine, 2’-deoxy-1-methyl- often involves large-scale chemical synthesis using automated synthesizers. These methods ensure high purity and yield, which are crucial for its application in research and pharmaceutical industries .
Types of Reactions:
Oxidation: Guanosine, 2’-deoxy-1-methyl- can undergo oxidation reactions, particularly at the guanine base. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group of the guanine base, using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can take place at the methyl group, where nucleophiles such as thiols or amines can replace the methyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under mild conditions.
Substitution: Thiols, amines, under basic conditions.
Major Products:
Oxidation: Oxidized guanine derivatives.
Reduction: Reduced guanine derivatives.
Substitution: Thiolated or aminated guanosine derivatives.
Scientific Research Applications
Guanosine, 2’-deoxy-1-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: Studied for its role in DNA and RNA stability and function.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Guanosine, 2’-deoxy-1-methyl- involves its incorporation into nucleic acids, where it can affect the stability and function of DNA and RNA. The methyl group at the 1-position can interfere with base pairing and hydrogen bonding, leading to alterations in the secondary and tertiary structures of nucleic acids. This can impact processes such as replication, transcription, and translation .
Comparison with Similar Compounds
Guanosine: The parent compound without the methyl and deoxy modifications.
2’-Deoxyguanosine: Lacks the hydroxyl group at the 2’-position but does not have the methyl group.
1-Methylguanosine: Contains the methyl group but retains the hydroxyl group at the 2’-position.
Uniqueness: Guanosine, 2’-deoxy-1-methyl- is unique due to the combination of both the methyl group at the 1-position and the absence of the hydroxyl group at the 2’-position. This dual modification imparts distinct chemical and biological properties, making it a valuable tool in nucleic acid research and therapeutic development .
Properties
IUPAC Name |
2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-15-10(19)8-9(14-11(15)12)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSHSPNFYFRXGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)C3CC(C(O3)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40965604 | |
Record name | 9-(2-Deoxypentofuranosyl)-2-imino-1-methyl-1,2,3,9-tetrahydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40965604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5132-79-6 | |
Record name | NSC70899 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(2-Deoxypentofuranosyl)-2-imino-1-methyl-1,2,3,9-tetrahydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40965604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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